3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
Overview
Description
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of benzoic acid where a pyrazole ring is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride typically involves the reaction of 3-chlorobenzoic acid with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with active sites of enzymes, altering their activity and resulting in biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-YL)benzoic acid: The non-hydrochloride form of the compound.
4-(1H-Pyrazol-1-YL)benzoic acid: A positional isomer with the pyrazole ring attached at the 4-position of the benzene ring.
3-(1H-Pyrazol-1-YL)benzaldehyde: A derivative where the carboxylic acid group is replaced with an aldehyde group.
Uniqueness
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous .
Biological Activity
3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 224.64 g/mol. The compound features a pyrazole ring attached to a benzoic acid moiety, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.
Synthesis Methods
Several synthetic routes have been reported for the production of this compound, often involving the reaction of pyrazole derivatives with benzoic acid under acidic conditions. These methods yield varying purities and yields depending on the specific reagents and conditions employed.
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Below are some key areas where this compound shows promise:
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can modulate inflammatory mediators, suggesting that this compound may possess anti-inflammatory effects. In vitro studies have shown its potential to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the inflammatory response .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has been reported to exhibit activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy against biofilms formed by these pathogens is particularly noteworthy, indicating its potential as a therapeutic agent against antibiotic-resistant infections .
Antitumor Activity
Preliminary investigations into the antitumor activity of pyrazole derivatives have shown promising results. Compounds structurally related to this compound have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action appears to involve disruption of tubulin polymerization, a crucial process for cell division .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was found to significantly reduce the viability of methicillin-resistant Staphylococcus aureus (MRSA). The time-kill assay demonstrated that the compound effectively eradicated planktonic cells and disrupted biofilm formation at concentrations lower than those required for traditional antibiotics .
Research Findings: Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related compounds indicate that modifications on the pyrazole or benzoic acid moieties can enhance biological activity. For instance, substituents such as trifluoromethyl groups have been associated with improved antimicrobial potency .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-pyrazol-1-ylbenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDTWQNRQYXIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-94-3 | |
Record name | Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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